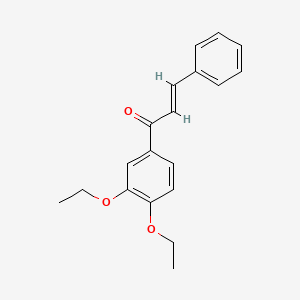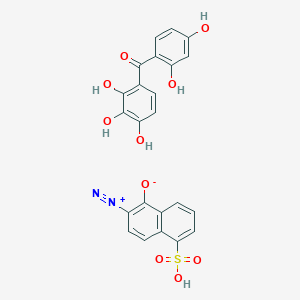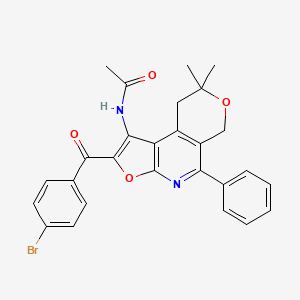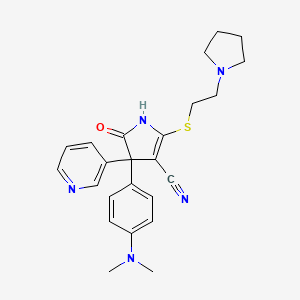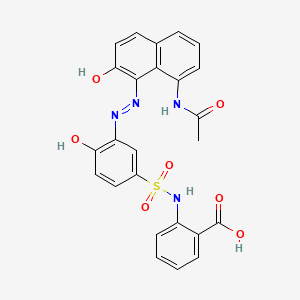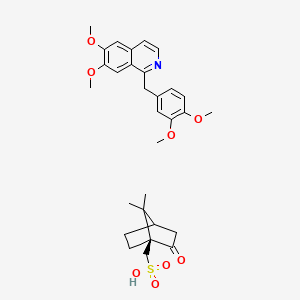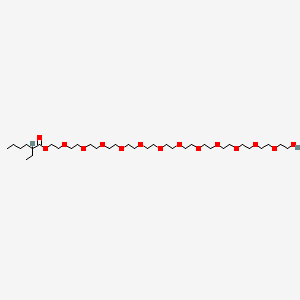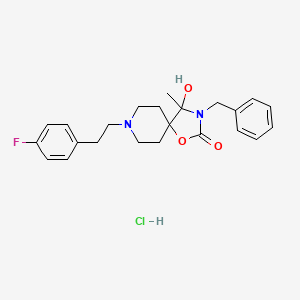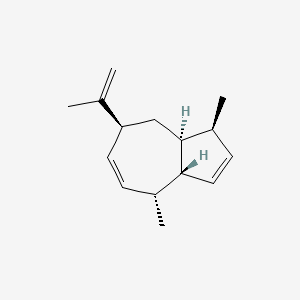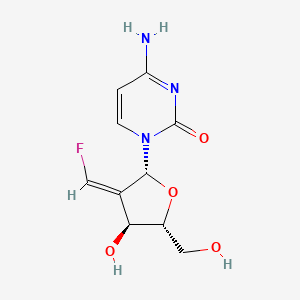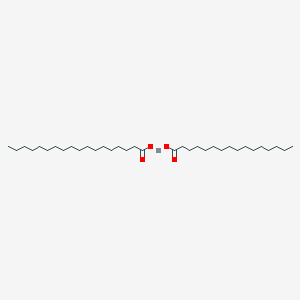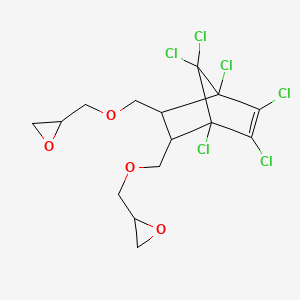
2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2,3-diyl)bis(methyleneoxymethylene))bisoxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
myristamidopropyl dimethylamine . This compound is a fatty acid amidopropyl dimethylamine, which is primarily used in various industrial and cosmetic applications due to its surfactant properties.
準備方法
Synthetic Routes and Reaction Conditions: Myristamidopropyl dimethylamine is synthesized through the reaction of myristic acid with dimethylaminopropylamine. The process involves the amidation of myristic acid with dimethylaminopropylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of myristamidopropyl dimethylamine involves large-scale reactors where myristic acid and dimethylaminopropylamine are combined in the presence of a catalyst. The reaction mixture is heated to the required temperature, and the progress of the reaction is monitored. Once the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity myristamidopropyl dimethylamine.
化学反応の分析
Types of Reactions:
Oxidation: Myristamidopropyl dimethylamine can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of various oxidation products, depending on the reaction conditions.
Reduction: The compound can also participate in reduction reactions, especially in the presence of reducing agents. These reactions can modify the functional groups present in the molecule.
Substitution: Myristamidopropyl dimethylamine can undergo substitution reactions where one or more of its functional groups are replaced by other groups. This is common in organic synthesis to create derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Myristamidopropyl dimethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is employed in the formulation of biological buffers and media to maintain the stability of biological molecules.
Medicine: Myristamidopropyl dimethylamine is used in the development of pharmaceutical formulations, particularly in topical applications due to its emulsifying properties.
Industry: It is widely used in the cosmetics industry as an antistatic agent, emulsifier, and conditioning agent in hair care and skin care products.
作用機序
The mechanism of action of myristamidopropyl dimethylamine involves its interaction with cellular membranes and proteins. As a surfactant, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of microorganisms, causing their destruction.
類似化合物との比較
Lauramidopropyl dimethylamine: Similar in structure but derived from lauric acid.
Stearamidopropyl dimethylamine: Derived from stearic acid and used in similar applications.
Cocamidopropyl dimethylamine: Derived from coconut oil fatty acids and widely used in personal care products.
Uniqueness: Myristamidopropyl dimethylamine is unique due to its specific fatty acid chain length (myristic acid) which imparts distinct properties such as optimal hydrophobicity and emulsifying capabilities. This makes it particularly effective in formulations requiring a balance of hydrophilic and hydrophobic interactions.
特性
CAS番号 |
47385-50-2 |
|---|---|
分子式 |
C15H16Cl6O4 |
分子量 |
473.0 g/mol |
IUPAC名 |
2-[[1,4,5,6,7,7-hexachloro-3-(oxiran-2-ylmethoxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]oxirane |
InChI |
InChI=1S/C15H16Cl6O4/c16-11-12(17)14(19)10(6-23-2-8-4-25-8)9(5-22-1-7-3-24-7)13(11,18)15(14,20)21/h7-10H,1-6H2 |
InChIキー |
PLSOUCDUZDMQJZ-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COCC2C(C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



